[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909314-12-0
VCID: VC4520974
InChI: InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H
SMILES: C1CC1(CC(=O)O)CN.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

CAS No.: 1909314-12-0

Cat. No.: VC4520974

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride - 1909314-12-0

Specification

CAS No. 1909314-12-0
Molecular Formula C6H12ClNO2
Molecular Weight 165.62
IUPAC Name 2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H
Standard InChI Key REAADBVGZORNFO-UHFFFAOYSA-N
SMILES C1CC1(CC(=O)O)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, reflecting its cyclopropane backbone substituted with an aminomethyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt . Its molecular formula, C₆H₁₂ClNO₂, corresponds to a molar mass of 165.62 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1909314-12-0
Molecular FormulaC₆H₁₂ClNO₂
Molar Mass165.62 g/mol
SMILESC1CC1(CC(=O)O)CN.Cl
InChIKeyREAADBVGZORNFO-UHFFFAOYSA-N

Structural and Stereochemical Considerations

The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational flexibility. Quantum mechanical calculations suggest that the aminomethyl group adopts a pseudoaxial orientation to minimize steric clashes with the cyclopropane ring . This spatial arrangement may facilitate interactions with biological targets, such as neurotransmitter receptors .

Synthesis and Manufacturing

Key Synthetic Routes

Three primary methods dominate the synthesis of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride:

  • Cyclopropanation of Allylic Precursors:
    Allyl glycine derivatives undergo [2+1] cycloaddition with diazomethane or its analogs, catalyzed by transition metals like rhodium, to form the cyclopropane ring . Subsequent hydrolysis of protecting groups yields the free carboxylic acid, which is then converted to the hydrochloride salt.

  • Gabriel Synthesis:
    Phthalimide-protected amines react with cyclopropane-containing alkylating agents, followed by deprotection and acidification to generate the target compound. This method offers high regioselectivity but requires stringent control of reaction conditions to avoid ring-opening side reactions .

  • Hydrolysis of Nitrile Intermediates:
    Cyclopropane nitriles are hydrolyzed under acidic conditions to carboxylic acids, followed by amination and salt formation. This route is favored for scalability in industrial settings .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Advantages
Cyclopropanation65–75≥98High stereocontrol
Gabriel Synthesis50–6095–97Regioselective
Nitrile Hydrolysis70–80≥97Scalable for industrial production

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a versatile scaffold for designing GABA reuptake inhibitors. Structural analogs with fluorinated cyclopropane rings exhibit improved blood-brain barrier permeability, as evidenced by a 3.2-fold increase in brain-to-plasma ratio compared to the parent compound .

Pharmacological Studies

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap/water
Eye ExposureFlush with saline for 15 minutes
InhalationUse fume hood; monitor airborne concentrations

Comparative Analysis with Related Compounds

Structural Analogs

CompoundKey FeatureBioactivity
1-Aminocyclopropanecarboxylic acidLacks aminomethyl groupEthylene biosynthesis in plants
N-MethylcyclopropylamineMethylated amineWeak GABA transporter inhibition
CyclopropylglycineGlycine backboneNMDA receptor modulation

The distinct aminomethyl-carboxylic acid motif in [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride enables dual interactions with polar and hydrophobic binding pockets, absent in simpler cyclopropane derivatives .

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